Calmodulin from bovine testes

Description

Historical Context of Calmodulin Discovery in Bovine Tissues

The discovery of calmodulin traces back to the 1970s, when researchers identified a heat-stable, calcium-binding protein in bovine brain tissue capable of activating cyclic nucleotide phosphodiesterase. By the early 1980s, attention shifted to bovine testes as a rich source of calmodulin due to its abundance in germ cells. A pivotal study in 1986 demonstrated that bovine testicular calmodulin could be purified using heat treatment and sequential chromatography, yielding a 16.7 kDa protein with 98% purity. This method became foundational for subsequent research, enabling precise quantification of calmodulin in spermatogenic cells.

Early immunohistochemical studies revealed that calmodulin localizes predominantly in spermatocytes and round spermatids, with concentrations reaching 15.8 μg/mg protein in these cells—significantly higher than in mature spermatozoa. These findings underscored the protein’s role in meiotic divisions and spermiogenesis. By the 1990s, advancements in high-performance liquid chromatography (HPLC) further refined purification protocols, allowing researchers to isolate calmodulin with minimal salt interference.

Table 1: Comparative Analysis of Calmodulin Purification from Bovine Tissues

Biological Significance of Testicular Calmodulin in Mammalian Systems

Bovine testicular calmodulin plays a non-redundant role in spermatogenesis by regulating calcium-dependent signaling pathways. Its interaction with the chromatoid body—a granular structure in male germ cells—facilitates RNA processing and protein synthesis. For instance, calmodulin binds directly to kinesin KIF17b and RNA helicases like MVH (mouse VASA homolog) within the chromatoid body, maintaining structural integrity during spermatid maturation. This interplay ensures proper segregation of cytoplasmic components during meiosis.

Structurally, calmodulin from bovine testes contains four EF-hand motifs that undergo conformational changes upon calcium binding. In the calcium-saturated state, the N- and C-terminal domains adopt an open configuration, exposing hydrophobic patches that interact with target proteins. This flexibility allows it to activate diverse enzymes, including:

- Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV) : Modulates chromatoid body dynamics by phosphorylating KIF17b, enhancing its affinity for MVH.

- Phosphodiesterase 3′,5′-cyclic nucleotide : Catalyzes cAMP hydrolysis, regulating sperm motility and acrosome reaction.

Table 2: Key Research Findings on Bovine Testicular Calmodulin

The protein’s evolutionary conservation—evident in 98% sequence homology between bovine and human calmodulin—further validates its use as a universal model for calcium signaling. Recent studies leveraging recombinant bovine calmodulin have elucidated its role in scaffolding calcium channels in Sertoli cells, which support germ cell development. These insights highlight its dual function as both a calcium sensor and a structural organizer in testicular microenvironments.

Properties

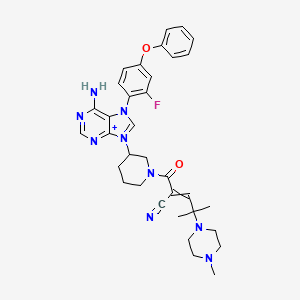

Molecular Formula |

C34H39FN9O2+ |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

2-[3-[6-amino-7-(2-fluoro-4-phenoxyphenyl)purin-9-ium-9-yl]piperidine-1-carbonyl]-4-methyl-4-(4-methylpiperazin-1-yl)pent-2-enenitrile |

InChI |

InChI=1S/C34H39FN9O2/c1-34(2,42-16-14-40(3)15-17-42)19-24(20-36)33(45)41-13-7-8-25(21-41)43-23-44(30-31(37)38-22-39-32(30)43)29-12-11-27(18-28(29)35)46-26-9-5-4-6-10-26/h4-6,9-12,18-19,22-23,25H,7-8,13-17,21H2,1-3H3,(H2,37,38,39)/q+1 |

InChI Key |

LPWPEJBLPDGWSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)[N+]2=CN(C3=C(N=CN=C32)N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N6CCN(CC6)C |

Origin of Product |

United States |

Preparation Methods

Affinity Chromatography Using Calmodulin Sepharose 4B

Calmodulin Sepharose 4B is used for the purification of calmodulin-binding proteins but can also be adapted for calmodulin purification by exploiting its calcium-dependent binding properties. The process involves:

- Binding Buffer : 50 mM Tris-HCl, 0.05–0.2 M NaCl, 2 mM CaCl₂, pH 7.5.

- Elution Buffer : 50 mM Tris-HCl, 0.05–0.2 M NaCl, 2 mM EGTA, pH 7.5.

- Procedure : The column is packed and equilibrated with binding buffer. The sample is applied, washed with binding buffer, and then eluted with elution buffer.

Phenyl-Sepharose Affinity Chromatography

This method exploits the hydrophobic sites on calmodulin that are exposed in the presence of calcium ions. It involves binding calmodulin to phenyl-sepharose in the presence of calcium and eluting it with buffers lacking calcium.

Analysis and Characterization

Purity and Activity Assays

- SDS-PAGE : Used to assess purity, typically showing ≥98% purity.

- Phosphodiesterase Activation : Calmodulin's biological activity can be quantified by its ability to activate cyclic nucleotide phosphodiesterase in a calcium-dependent manner.

Chemical Reactions Analysis

Calcium Ion Binding and Structural Transitions

Calmodulin (CaM) contains four EF-hand motifs that bind Ca²⁺ ions sequentially, inducing structural rearrangements essential for target activation:

-

Binding Order : Sites III and IV (C-terminal lobe) bind Ca²⁺ first, with 10–20× higher affinity than sites I and II (N-terminal lobe) .

-

Kinetic Studies :

-

Structural States :

Metal Ion Competition and Specificity

-

Mg²⁺ vs. Ca²⁺ :

-

Cd²⁺ Effects : Mimics Ca²⁺-induced conformational changes but does not activate target enzymes .

Target Protein Interactions

CaM activates enzymes and signaling proteins upon Ca²⁺ saturation. Key interactions include:

Calmodulin-Dependent Protein Kinase II (CaMKII)

-

Binding Affinity :

-

Mechanism : Ca²⁺-induced compaction enables simultaneous engagement of both CaM lobes with CaMKII .

Neurogranin (Ng)

Enzymatic Activation

CaM regulates enzymes through direct binding or displacement of autoinhibitory domains:

-

Phosphodiesterase : Activated 10–100× upon Ca²⁺/CaM binding .

-

Nitric Oxide Synthase (NOS) : Requires Ca²⁺/CaM for electron transfer .

-

Myosin Light Chain Kinase (MLCK) : Ca²⁺/CaM binding exposes catalytic sites, increasing V<sub>max</sub> 100-fold .

Thermodynamic Stability and Denaturation

-

Urea Denaturation : Ca²⁺ or Cd²⁺ increases midpoint denaturation urea concentration from 2 M (apo) to 4 M (Ca²⁺-bound) .

-

Thermal Stability : Tm increases by ~20°C upon Ca²⁺ binding .

Kinetic Intermediates and Biological Implications

Scientific Research Applications

Calmodulin (CaM) from bovine testes is a calcium-sensor protein with diverse applications, particularly in scientific research. It contains four EF-hand motifs that bind to calcium ions (Ca2+), and is found ubiquitously in eukaryotes .

General Properties and Structure

Calmodulin is a primarily helical protein with N- and C-terminal domains, each containing two paired Ca2+-binding EF-hand motifs . These motifs feature a conserved 12-amino acid sequence within a canonical helix-loop-helix structure .

Applications of Calmodulin

-

Biochemical Assays:

- This compound is used as a component in reaction mixtures for assays measuring Ca2+/calmodulin-dependent protein kinase II α (CaMKIIα) substrate phosphorylation .

- It can be utilized to generate standard curves for determining in situ calmodulin concentration in tissues .

- Calmodulin is also used as a ligand in radio-ligand binding assays to study calmodulin affinity .

-

Study of Calcium and Cadmium Effects:

- Bovine testis calmodulin has been used to study the effects of Ca2+ and Cd2+ on its secondary and tertiary structure using circular dichroism . Studies showed that conformational changes induced by Ca2+ or Cd2+ are greater in the C-terminal half of calmodulin (TR2C) than in the N-terminal half (TR1C) . The presence of Ca2+ or Cd2+ confers stability against urea-induced denaturation .

-

Regulation of Cellular Processes:

- Calmodulin serves as a physiological effector for a wide range of cellular responses . The Ca2+-calmodulin complex is involved in maintaining intracellular Ca2+ homeostasis and regulating the concentration of other second messengers like cyclic AMP and inositol trisphosphate .

- It is required for the activation of cyclic nucleotide-dependent phosphodiesterase and acts as a cofactor/activator of nitric oxide synthase, calcineurin, and various kinases .

- Role in Muscle Function and Cell Motility:

- Hyperactivation Studies:

Impact on Diseases and Pathologies

- Mutations in the calmodulin sequence can lead to pathologies such as ventricular tachycardia, congenital arrhythmia, and long QT syndrome by modifying calmodulin's ability to bind to Ca2+ and target proteins .

Other Applications

- Calmodulin mediates ryanodine receptor activation by cyclic ADP ribose and is involved in intracellular Ca2+ homeostasis .

- It plays a role in the Ca2+ signal transduction pathway, influencing plant metabolism, phytohormone signaling, ion transport, protein folding, protein phosphorylation and dephosphorylation, cell motility, exocytosis, and cytoskeletal assembly .

- In neurons, calcium-activated calmodulin helps regulate glutamate receptors, modulate proteins in signaling pathways, and regulate voltage-gated calcium channels (VGCCs) activity .

Mechanism of Action

Calmodulin exerts its effects by binding to calcium ions, which induces a conformational change that exposes hydrophobic regions involved in enzyme binding . This binding activates numerous target proteins involved in various cellular processes, including regulation of plant metabolism, phytohormone signaling, ion transport, protein folding, protein phosphorylation, and dephosphorylation . In neurons, calcium-activated calmodulin helps regulate glutamate receptors, modulate proteins in signaling pathways, and regulate voltage-gated calcium channels activity . Calmodulin also mediates ryanodine receptor activation by cyclic ADP-ribose and is involved in intracellular calcium homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Calmodulin homologs and orthologs across species exhibit structural and functional variations that reflect evolutionary divergence. Below is a comparative analysis:

Mammalian Calmodulins

Bovine Brain Calmodulin :

Protist Calmodulins

- Tetrahymena pyriformis Calmodulin: Molecular Weight: 15,000 Da (vs. 16,700 Da in bovine testes) . Structural Differences: Altered cyanogen bromide (CNBr) cleavage fragments and reduced thermostability . Functional Role: Associates with dynein ATPase in ciliary motility but shows reduced activation of mammalian PDEase compared to bovine calmodulin .

- Paramecium tetraurelia Calmodulin: Amino Acid Composition: 92% identical to bovine testes calmodulin but lacks trimethyllysine . Functional Overlap: Activates bovine brain PDEase at equivalent concentrations to bovine calmodulin but is sensitive to EGTA and trifluoperazine inhibition .

Plant Calmodulins

Soybean Calmodulin :

Arabidopsis Calmodulin-Like Proteins (CMLs) :

Fungal and Coelenterate Calmodulins

- Renilla reniformis (Sea Pansy) Calmodulin :

Data Tables

Table 1: Structural Comparison of Calmodulins

| Source | Molecular Weight (Da) | pI | Key Structural Features |

|---|---|---|---|

| Bovine Testes | 16,700 | 4.3 | Trimethyllysine-115, four EF-hand domains |

| Tetrahymena pyriformis | 15,000 | 4.5 | Altered CNBr fragments, no trimethyllysine |

| Paramecium tetraurelia | 16,700 | 4.2 | 92% sequence identity to bovine calmodulin |

| Soybean (SCaM-1) | 16,800 | 4.1 | Divergent C-terminal domain |

Table 2: Functional Comparison

| Source | PDEase Activation* | Ca²⁺-ATPase Activation* | Unique Inhibitors/Binding Partners |

|---|---|---|---|

| Bovine Testes | +++ | +++ | Trifluoperazine (Ki = 5 µM) |

| Tetrahymena pyriformis | + | – | Dynein ATPase |

| Soybean (SCaM-4) | – | + | Plant NAD kinase |

| Human Erythrocyte | +++ | +++ | W-7 (Kd = 0.1 µM) |

*Relative activity: +++ (high), + (low), – (none).

Key Research Findings

Functional Plasticity: Paramecium calmodulin activates mammalian PDEase as effectively as bovine calmodulin, despite minor sequence differences .

Divergence in Lower Eukaryotes : Tetrahymena calmodulin’s lower molecular weight and altered CNBr fragments suggest evolutionary adaptation to protist-specific roles .

Plant-Specific Adaptations : Soybean calmodulin isoforms exhibit preferential binding to stress-responsive targets, unlike mammalian calmodulin .

Q & A

Q. What are the recommended methods for purifying calmodulin from bovine testes, and how can purity be validated?

Calmodulin purification typically involves tissue homogenization followed by ammonium sulfate precipitation and ion-exchange chromatography. For buffer optimization, 100 mM ammonium acetate (pH 6.8) is commonly used to maintain stability . Purity validation requires a combination of:

Q. How can researchers confirm the calcium-binding functionality of purified calmodulin?

Calcium-dependent conformational changes can be assessed via:

- Circular Dichroism (CD) Spectroscopy : Monitor shifts in α-helical content upon calcium addition .

- Fluorescence assays : Use hydrophobic probes (e.g., ANS) that bind to calcium-activated calmodulin, with excitation/emission at 350/450 nm .

- Activity assays : Test activation of calmodulin-dependent enzymes (e.g., phosphodiesterase) in the presence/absence of calcium chelators like EGTA .

Q. What are the critical parameters for reproducible experimental designs using calmodulin?

- Buffer consistency : Use 100 mM ammonium acetate (pH 6.8) to prevent aggregation .

- Calcium handling : Pre-treat buffers with Chelex resin to remove contaminating divalent cations.

- Storage : Aliquot and store at -20°C to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can structural dynamics of calmodulin be analyzed in calcium-free vs. calcium-bound states?

Advanced techniques include:

- Top-down mass spectrometry (TD-MS) : Preserve post-translational modifications (PTMs) and observe conformational changes via electron transfer dissociation (ETD) .

- Hydrogen-Deuterium Exchange (HDX) : Map solvent accessibility changes in calcium-free vs. calcium-saturated conditions .

- Nuclear Magnetic Resonance (NMR) : Resolve residue-specific interactions using ¹⁵N-labeled calmodulin .

Q. What methodologies are suitable for detecting post-translational modifications (PTMs) in calmodulin?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify methylation sites (e.g., lysine residues) using reductive methylation protocols with NaBH3CN and formaldehyde .

- Immunoprecipitation (IP) : Employ anti-calmodulin antibodies (specific to residues 128–148) to isolate PTM-enriched samples .

- Quantitative PTM analysis : Normalize modification levels against non-methylated controls (formaldehyde omitted) .

Q. How can calmodulin’s interaction with target enzymes be quantified in vitro?

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry by titrating calcium-loaded calmodulin into enzyme solutions .

- Surface Plasmon Resonance (SPR) : Immobilize calmodulin on a sensor chip and monitor real-time binding kinetics (kon/koff) .

- Stopped-flow fluorescence : Resolve rapid conformational changes during target engagement (millisecond timescale) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in calmodulin-dependent enzyme activation assays?

- Control experiments : Include calcium-free (EGTA-treated) and calcium-saturated conditions to isolate calmodulin-specific effects .

- Error sources : Validate enzyme activity with positive controls (e.g., commercial calmodulin) and assess batch-to-batch variability in protein preps .

- Statistical rigor : Use ≥3 biological replicates and report SEM; apply ANOVA for multi-group comparisons .

Q. What strategies ensure robust data interpretation in calmodulin structural studies?

- Cross-validation : Combine HDX, NMR, and TD-MS to resolve conflicting structural models .

- Metadata reporting : Document buffer composition (e.g., calcium concentration), temperature, and instrument settings in detail .

- Open data practices : Share raw MS spectra and NMR chemical shifts via repositories (e.g., PRIDE, BMRB) .

Experimental Design Considerations

Q. How can researchers optimize sampling plans for calmodulin studies in heterogeneous biological systems?

- Stratified sampling : Collect tissue subsamples from multiple anatomical regions of bovine testes to account for spatial variability .

- Pre-analytical steps : Standardize tissue dissection, freezing times, and homogenization speeds to minimize preparation artifacts .

- Power analysis : Calculate sample size using preliminary data to ensure sufficient statistical power (e.g., α=0.05, β=0.2) .

What frameworks are recommended for formulating hypothesis-driven research questions about calmodulin?

- PICO framework : Define Population (e.g., bovine tissues), Intervention (e.g., calcium chelation), Comparison (e.g., calcium-bound state), and Outcome (e.g., enzyme activation) .

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Peer review : Pilot research aims with collaborators to identify gaps in logic or methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.